molecular formula C14H27BrN2 B061554 1-Decyl-3-methylimidazolium bromide CAS No. 188589-32-4

1-Decyl-3-methylimidazolium bromide

Cat. No. B061554
CAS RN: 188589-32-4
M. Wt: 303.28 g/mol
InChI Key: HOISBTKPPVRFDS-UHFFFAOYSA-M
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Description

1-Decyl-3-methylimidazolium bromide is a type of ionic liquid with the molecular formula C14H27BrN2 . It has an average mass of 303.282 Da and a monoisotopic mass of 302.135742 Da . It is also known by other names such as 1-Decyl-3-methyl-1H-imidazol-3-ium bromide .


Synthesis Analysis

The synthesis of imidazolium-based ionic liquids, including 1-Decyl-3-methylimidazolium bromide, involves a series of chemical reactions . The molecular structures of these ionic liquids are confirmed through proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FTIR) analysis .


Molecular Structure Analysis

The molecular structure of 1-Decyl-3-methylimidazolium bromide is characterized by a larger asymmetric organic cation and an organic or inorganic anion . This unique structure contributes to its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving 1-Decyl-3-methylimidazolium bromide are complex and can vary depending on the conditions and the presence of other substances . For example, it has been used in the Stetter reaction between aromatic aldehydes and acrylonitrile/ethyl acrylate .


Physical And Chemical Properties Analysis

1-Decyl-3-methylimidazolium bromide is a liquid at room temperature . It has a specific gravity of 1.13 and a refractive index of 1.52 . Its physical and chemical properties can be influenced by temperature and the presence of other substances .

Scientific Research Applications

Pharmaceutical Applications: Enhancing Drug Efficacy

C10mimBr has been utilized in pharmaceutical research to enhance the effectiveness of drug actions. It aids in the creation of novel drug formulations and delivery technologies by providing a deeper understanding of molecular-level interactions between drug molecules and biological membranes. This is crucial for the optimal design of pharmaceutical processes .

Thermodynamic and Physicochemical Studies

The ionic liquid’s properties are studied for their thermodynamic and physicochemical behaviors. For instance, the densities and speed of sound in a liquid mixture containing amino acids within an aqueous C10mimBr solution have been measured to derive various acoustic and physicochemical properties, which offer insights into intermolecular interactions .

Electrical Conductivity and Volumetric Properties

C10mimBr mixtures’ electrical conductivity and volumetric properties are compiled for various applications. These properties are essential for understanding the behavior of ionic liquids in different environments and for their potential use in energy materials .

Toxicological Studies

The toxic effects of C10mimBr on aquatic life have been investigated, particularly its impact on the antioxidant enzyme systems and DNA of zebrafish. Such studies are important for assessing the environmental impact of ionic liquids and their safe use in various applications .

Surface Activity and Micelle Formation

C10mimBr is known for its surface activity and ability to form micelles, which are useful in various fields such as cleaning, decontamination, and the formation of nanostructures. The critical micelle concentration and the behavior of micelles in solutions are areas of active research .

Microbial Community Adaptation in Wastewater Treatment

Research has shown that microbial communities in activated sludge can adapt to the presence of C10mimBr in wastewater. This adaptation is crucial for the development of more efficient wastewater treatment processes that can handle the presence of ionic liquids .

Safety and Hazards

1-Decyl-3-methylimidazolium bromide can cause skin irritation and serious eye irritation . It is recommended to wear protective clothing and avoid inhalation of vapor, skin or eye contact .

Mechanism of Action

Target of Action

1-Decyl-3-methylimidazolium bromide is a type of ionic liquid, which has been found to interact with biological membranes . It has been used in self-emulsifying drug delivery systems (SEDDS), where it interacts with the drug molecules and biological membranes . The primary targets of this compound are therefore the biological membranes it comes into contact with.

Mode of Action

The mode of action of 1-Decyl-3-methylimidazolium bromide involves its interaction with biological membranes. It has been found to have cytotoxic effects, which are believed to be due to its interaction with the cell membrane . This interaction can lead to changes in the cell, such as the induction of oxidative stress and DNA damage .

Biochemical Pathways

It has been found to induce oxidative stress and dna damage in zebrafish liver . This suggests that it may affect pathways related to oxidative stress response and DNA repair.

Pharmacokinetics

As an ionic liquid, it is known to have good solubility in both organic and inorganic materials . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of 1-Decyl-3-methylimidazolium bromide is primarily cytotoxic effects. It has been found to decrease the activity of antioxidant enzymes, leading to the production of excess reactive oxygen species (ROS) and increased malondialdehyde (MDA) content in zebrafish liver . This can lead to oxidative stress and DNA damage .

Action Environment

The action of 1-Decyl-3-methylimidazolium bromide can be influenced by environmental factors. For example, its interaction with biological membranes can be affected by the presence of other components in the system . Furthermore, its stability and efficacy may be influenced by factors such as temperature .

properties

IUPAC Name

1-decyl-3-methylimidazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N2.BrH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-14H,3-11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOISBTKPPVRFDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=C[N+](=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049237
Record name 1-Decyl-3-methylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Decyl-3-methylimidazolium bromide

CAS RN

188589-32-4
Record name 1-Decyl-3-methylimidazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Decyl-3-methylimidazolium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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